

# An In-depth Technical Guide to the Chemical Properties and Stability of Cannabisativine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cannabisativine*

Cat. No.: *B1198922*

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Disclaimer: This document synthesizes the currently available scientific information on **Cannabisativine**. It is important to note that while some physicochemical properties have been computationally predicted, comprehensive experimental data regarding its chemical properties, stability, and biological activity is limited in publicly accessible literature. The experimental protocols described herein are based on established methodologies for natural products and alkaloids and should be adapted and validated for specific laboratory conditions.

## Introduction

**Cannabisativine** is a spermidine alkaloid first isolated from the roots of the *Cannabis sativa* L. plant.<sup>[1][2]</sup> As a member of the macrolactam class of organic compounds, its unique structure warrants investigation into its chemical characteristics and potential applications.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the known chemical properties of **Cannabisativine**, outlines detailed experimental protocols for its study, and discusses its stability profile based on general principles of natural product chemistry.

## Chemical and Physical Properties

The chemical and physical properties of a compound are fundamental to its development as a potential therapeutic agent. While extensive experimental data for **Cannabisativine** is not available, a combination of computational predictions and data from its initial isolation provides a preliminary understanding of its characteristics.

## Data Presentation

The following tables summarize the available quantitative data for **Cannabisativine**.

Identifier	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>39</sub> N <sub>3</sub> O <sub>3</sub>	PubChem[5]
IUPAC Name	(13R,17R)-17-[(1R,2S)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one	PubChem[5]
CAS Number	57682-64-1	PubChem[5]

Physicochemical Property	Value	Method
Molecular Weight	381.6 g/mol	Computed by PubChem[5]
XLogP3-AA (logP)	1.8	Computed by XLogP3[5]
Topological Polar Surface Area	84.8 Å <sup>2</sup>	Computed by Cactvs[5]
Hydrogen Bond Donor Count	4	Computed by Cactvs[5]
Hydrogen Bond Acceptor Count	5	Computed by Cactvs[5]
Rotatable Bond Count	7	Computed by Cactvs[5]
Predicted pKa	Basic: ~8.5-9.5, Acidic: >14	General Prediction
Predicted Solubility	Sparingly soluble in water, soluble in methanol, ethanol, and chloroform.	General Prediction
Melting Point	Not available	-
Boiling Point	Not available	-

## Experimental Protocols

Detailed and validated experimental protocols are crucial for the consistent and reliable study of any compound. The following sections provide methodologies for the isolation, characterization, and stability testing of **Cannabisativine**, based on established practices for natural product alkaloids.

## Isolation of Cannabisativine from Cannabis sativa Roots

The isolation of **Cannabisativine** was first reported from an ethanol extract of Cannabis sativa roots, followed by partitioning and chromatography.<sup>[1][2]</sup> The following is a generalized protocol for the extraction and isolation of alkaloids from plant root material.

**Objective:** To isolate **Cannabisativine** from dried Cannabis sativa root material.

**Materials:**

- Dried and powdered Cannabis sativa roots
- Ethanol (95%)
- Chloroform
- 2M Hydrochloric acid
- 2M Sodium hydroxide
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., chloroform-methanol gradients)
- Rotary evaporator
- pH meter
- Separatory funnels
- Glassware for chromatography

**Procedure:**

- Extraction:

1. Macerate 1 kg of dried, powdered Cannabis sativa roots in 5 L of 95% ethanol at room temperature for 48 hours with occasional stirring.
2. Filter the mixture and collect the ethanol extract.
3. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
4. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

- Acid-Base Partitioning:

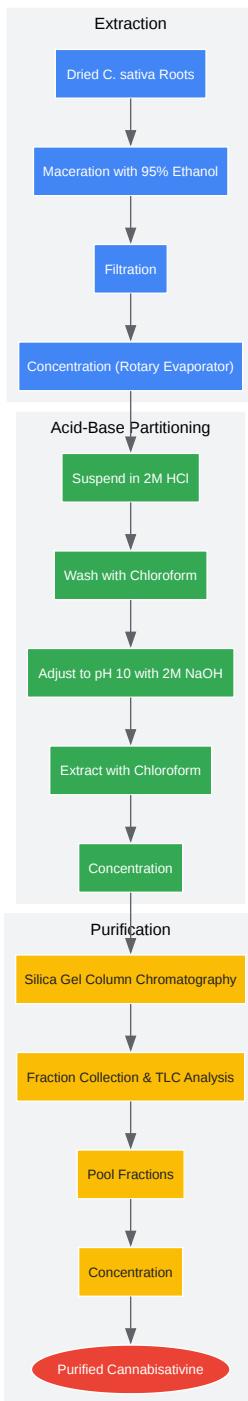
1. Suspend the crude extract in 1 L of 2M HCl.
2. Filter the acidic solution to remove any insoluble material.
3. Wash the acidic solution with 3 x 500 mL of chloroform in a separatory funnel to remove neutral and acidic compounds.
4. Adjust the pH of the aqueous layer to approximately 10 with 2M NaOH.
5. Extract the alkaline solution with 3 x 500 mL of chloroform. The alkaloid will partition into the organic layer.
6. Combine the chloroform extracts and wash with distilled water to remove any remaining base.
7. Dry the chloroform extract over anhydrous sodium sulfate and concentrate using a rotary evaporator to yield the crude alkaloid fraction.

- Chromatographic Purification:

1. Prepare a silica gel column packed with an appropriate non-polar solvent.

2. Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
3. Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.
4. Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate visualization reagent (e.g., Dragendorff's reagent).
5. Pool the fractions containing the compound of interest and concentrate to yield purified **Cannabisativine**.

Workflow for the Isolation of Cannabisativine

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### Workflow for the Isolation of **Cannabisativine**

## Physicochemical Characterization

A thorough characterization is necessary to confirm the identity and purity of the isolated compound.

Objective: To obtain detailed structural information about **Cannabisativine**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvents (e.g.,  $\text{CDCl}_3$ ,  $\text{MeOD}$ )

Procedure:

- Dissolve 5-10 mg of purified **Cannabisativine** in approximately 0.6 mL of a suitable deuterated solvent.
- Acquire a  $^1\text{H}$  NMR spectrum to determine the proton environment.
- Acquire a  $^{13}\text{C}$  NMR spectrum to identify the number and type of carbon atoms.
- Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. These experiments will aid in the complete assignment of the structure.

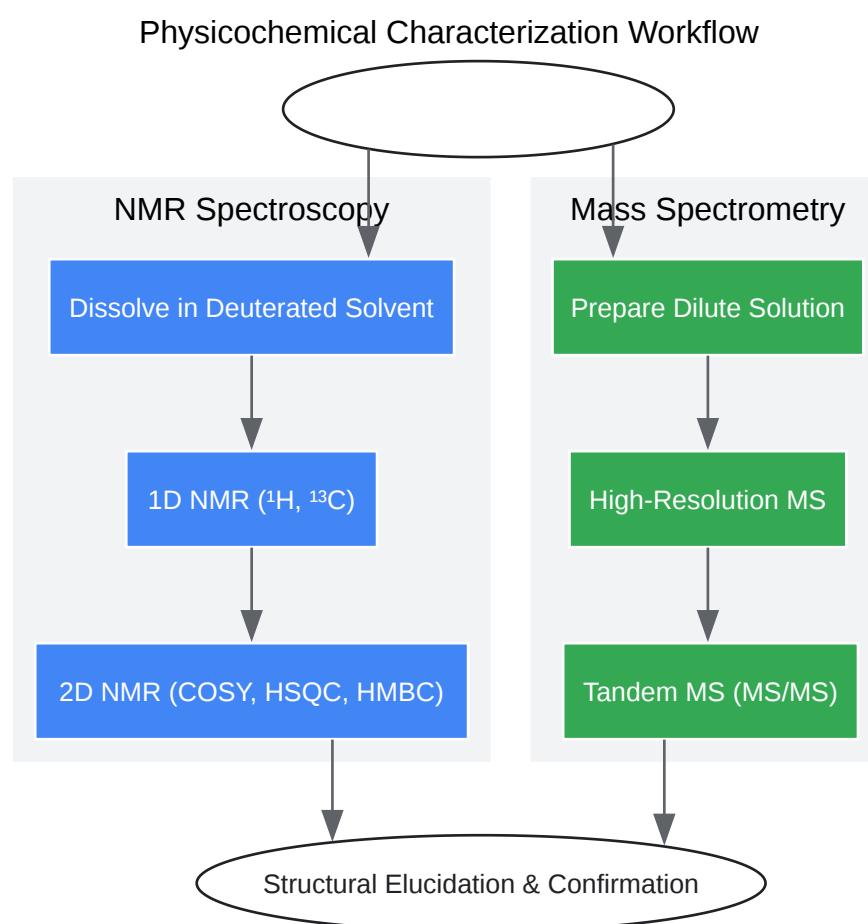
Objective: To determine the molecular weight and fragmentation pattern of **Cannabisativine**.

Instrumentation:

- High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
- Appropriate ionization source (e.g., ESI, APCI)

Procedure:

- Prepare a dilute solution of **Cannabisativine** in a suitable solvent (e.g., methanol).
- Infuse the sample directly into the mass spectrometer or inject it via an LC system.
- Acquire a full scan mass spectrum in positive ion mode to determine the exact mass of the molecular ion ( $[M+H]^+$ ).
- Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain a characteristic fragmentation pattern, which can aid in structural elucidation.



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Physicochemical Characterization Workflow

## Stability of Cannabisativine

The stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. While no specific stability studies on **Cannabisativine** have been published, a general protocol for assessing the stability of a novel alkaloid is presented below.

## Proposed Stability-Indicating Assay

Objective: To develop and validate an analytical method to quantify the degradation of **Cannabisativine** and to separate it from its potential degradation products.

Methodology: A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection would be a suitable starting point.

- Column: C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m)
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
- Flow Rate: 1.0 mL/min
- Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy)
- Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

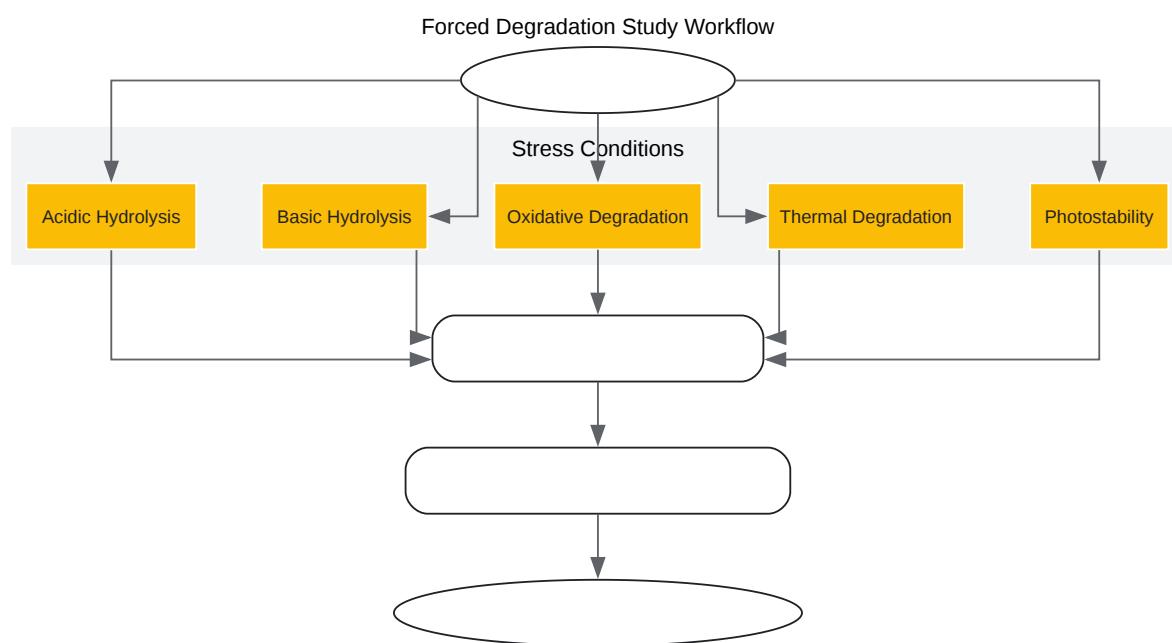
## Forced Degradation Studies

Objective: To investigate the degradation of **Cannabisativine** under various stress conditions to identify potential degradation pathways and degradation products.

Procedure:

- Prepare solutions of **Cannabisativine** in appropriate solvents.
- Expose the solutions to the following conditions:
  - Acidic Hydrolysis: 0.1M HCl at 60°C for 24 hours.
  - Basic Hydrolysis: 0.1M NaOH at 60°C for 24 hours.

- Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
- Thermal Degradation: Heat a solid sample at 80°C for 48 hours.
- Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.
- Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method.
- Characterize any significant degradation products using LC-MS/MS.



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#### Forced Degradation Study Workflow

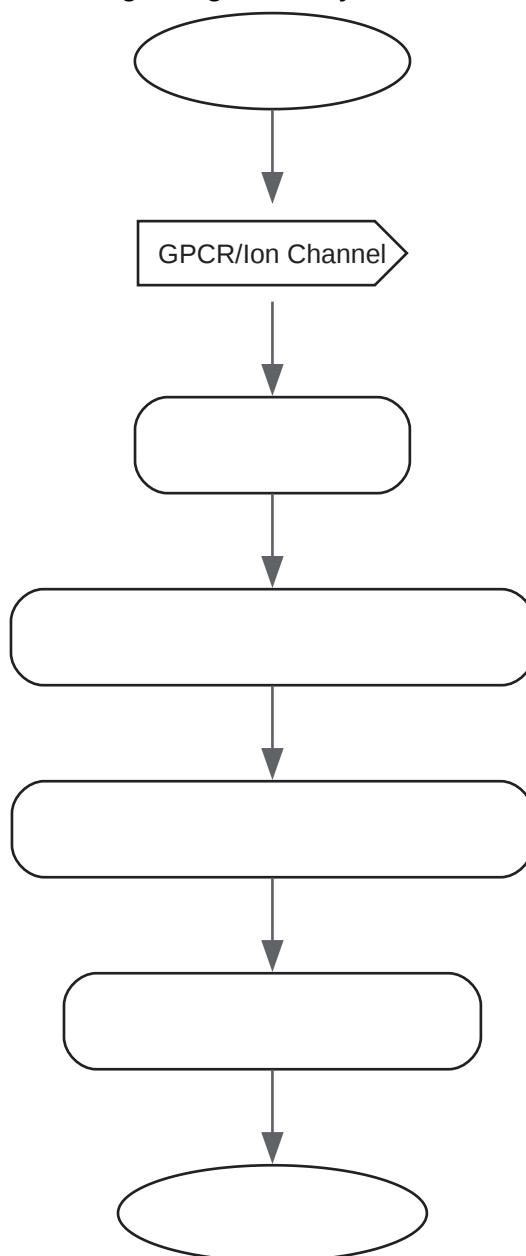
## Potential Signaling Pathways and Biological Activity

The biological activity of **Cannabisativine** has not been extensively studied. As an alkaloid, it may interact with various biological targets. Predicting its mechanism of action can guide future pharmacological studies.

## Hypothetical Signaling Pathway

Given its structural class, **Cannabisativine** could potentially interact with G-protein coupled receptors (GPCRs) or ion channels, common targets for alkaloids. A hypothetical signaling pathway could involve the modulation of cyclic AMP (cAMP) levels or intracellular calcium concentrations. Further research is required to determine its actual biological targets and mechanism of action.

Hypothetical Signaling Pathway for Cannabisativine



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### Hypothetical Signaling Pathway for **Cannabisativine**

## Conclusion

**Cannabisativine** is a structurally interesting alkaloid from *Cannabis sativa* with potential for further scientific investigation. This guide has summarized the available data on its chemical properties and provided a framework of experimental protocols for its isolation, characterization, and stability assessment. The lack of comprehensive experimental data highlights the need for further research to fully elucidate the chemical and biological profile of this natural product. The methodologies and workflows presented here offer a roadmap for researchers and drug development professionals to advance the understanding of **Cannabisativine**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Stability of Cannabisativine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1198922#chemical-properties-and-stability-of-cannabisativine>

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)